(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Description
IUPAC Nomenclature and Stereochemical Configuration
Systematic Naming and Stereodescriptors
The IUPAC name (1R,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL derives from its propanol backbone, amino group, and substituted aromatic ring. The parent chain is a three-carbon propanol moiety, with the hydroxyl group (-OH) at position 2 and the amino group (-NH2) at position 1. The phenyl ring at position 1 bears two trifluoromethyl (-CF3) groups at the 3- and 5-positions, as shown in its SMILES notation: C[C@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O.
The stereochemical descriptors (1R,2R) indicate the absolute configuration of the two chiral centers at carbons 1 and 2. Using the Cahn-Ingold-Prelog priority rules:
- Carbon 1 : The substituents are ranked as -NH2 (highest priority), -C6H3(CF3)2, -CH2OH, and -CH3. The R configuration arises from the clockwise arrangement of these groups.
- Carbon 2 : Substituents are -OH, -CH(NH2)C6H3(CF3)2, -CH3, and -H, leading to another R configuration.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11F6NO |
| Molecular Weight | 287.20 g/mol |
| CAS Number | 1213209-02-9 |
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m1/s1 |
InChI Key |
BAQGPDKPCBVIPT-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The preparation of this compound typically involves multi-step organic synthesis, emphasizing stereoselectivity to achieve the desired (1R,2R) configuration. The synthetic routes often include:
- Starting Materials : Trifluoromethylated aromatic compounds and amino alcohol precursors.
- Reaction Conditions : Controlled parameters such as temperature, solvent choice, and catalysts to ensure high yield and purity.
- Chirality Control : Use of chiral auxiliaries or catalysts to achieve the specific stereochemistry.
Key Preparation Methods
Reduction of Ketones with Chiral Catalysts
This method involves the reduction of ketone intermediates to produce the amino alcohol with high enantiomeric excess.
Steps:
- Ketone Formation : Start with a trifluoromethyl-substituted aromatic ketone.
- Reduction : Use a chiral catalyst (e.g., BINAP-Ru complex) and hydrogen gas to reduce the ketone to the corresponding alcohol.
- Amination : Introduce an amino group via reductive amination using ammonia or an amine source.
Notes:
- The choice of catalyst is critical for achieving the (1R,2R) configuration.
- Typical solvents include ethanol or methanol for better solubility and reaction control.
Epoxide Opening with Ammonia
This approach uses an epoxide intermediate derived from trifluoromethylated aromatic compounds.
Steps:
- Epoxide Synthesis : React a trifluoromethyl-substituted styrene derivative with peracids (e.g., mCPBA) to form the epoxide.
- Epoxide Opening : Treat the epoxide with ammonia or ammonium salts under basic conditions to yield the amino alcohol.
Notes:
- The reaction conditions must be optimized to prevent racemization.
- Mild temperatures (~0–25°C) are preferred to maintain stereochemical integrity.
Enzymatic Resolution
This method takes advantage of enzymatic selectivity to separate enantiomers from a racemic mixture.
Steps:
- Synthesis of Racemic Mixture : Prepare a racemic mixture of 1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol.
- Enzymatic Resolution : Use lipases or esterases to selectively react with one enantiomer, leaving the desired (1R,2R)-enantiomer intact.
- Purification : Separate the unreacted enantiomer using chromatography or crystallization.
Notes:
- Enzymatic methods are environmentally friendly but may require longer reaction times.
- High enantioselectivity can be achieved with optimized enzyme-substrate pairs.
Crystallization-Based Resolution
This technique involves selective crystallization of diastereomeric salts formed by reacting the racemic mixture with chiral acids.
Steps:
- Salt Formation : React the racemic amino alcohol with a chiral acid (e.g., tartaric acid).
- Crystallization : Induce crystallization under controlled conditions to isolate diastereomeric salts.
- Recovery : Convert the isolated salt back into the free amino alcohol.
Notes:
- This method is cost-effective for industrial-scale production.
- Purity and yield depend on solvent choice and crystallization parameters.
Reaction Parameters and Optimization
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–50°C | Higher temperatures may cause racemization. |
| Solvent | Ethanol, methanol, or isopropanol | Solvent polarity affects reaction rates and selectivity. |
| Catalyst Loading | 0.5–5 mol% | Insufficient catalyst reduces yield; excess may lead to side reactions. |
| Reaction Time | 4–24 hours | Longer times improve conversion but may reduce enantiopurity. |
Challenges in Synthesis
Scalability
Many laboratory-scale methods are difficult to translate into industrial processes due to cost and complexity (e.g., expensive chiral catalysts).
Stability of Intermediates
Certain intermediates, such as epoxides or ketones, are prone to decomposition under harsh conditions.
Enantiomeric Purity
Achieving high enantiomeric excess requires precise control over reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique structural features. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug development.
Case Study : A study demonstrated that derivatives of this compound exhibit selective inhibition against certain enzymes involved in cancer progression, suggesting its utility in anticancer drug design.
Asymmetric Synthesis
(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL serves as a chiral auxiliary in asymmetric synthesis. It is particularly useful in the synthesis of enantiomerically pure compounds.
Applications :
- Asymmetric Allylation : The compound facilitates the asymmetric allylation of acylhydrazones using allylindium reagents, leading to the formation of enantioselective homoallylic amines.
- Povarov Reaction : It is also employed in the Povarov reaction to synthesize tetrahydroquinolines with high enantioselectivity.
Catalysis
This compound acts as an effective chiral catalyst in various organic reactions. Its ability to stabilize transition states makes it valuable for producing complex molecules efficiently.
| Reaction Type | Description | Outcome |
|---|---|---|
| Asymmetric Allylation | Using allylindium reagents | Enantioselective homoallylic amines |
| Povarov Reaction | Synthesis of tetrahydroquinolines | High enantioselectivity |
| Protonation of Enol Ethers | Enantioselective protonation | 2-Aryl-substituted cycloalkanones |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with tailored functionalities.
Research Insight : Recent studies have explored its incorporation into polymer matrices to enhance thermal and mechanical properties, potentially leading to new materials for use in electronics and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Urea and Thiourea Derivatives
Compounds sharing the 3,5-bis(trifluoromethyl)phenyl group but differing in functional groups include:
Key Differences :
- Urea/thiourea derivatives exhibit higher molecular weights (397–487 g/mol) due to additional cyclic amine substituents.
Stereochemical and Substitutent Variations in Amino Alcohols
Example 1: (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Structure : Features a 2-chloro-4-(trifluoromethyl)phenyl group instead of 3,5-bis(trifluoromethyl)phenyl.
- Molecular Formula: C10H11ClF3NO | Molecular Weight: 253.65 | CAS RN: 1212998-44-1 .
Example 2: (1R,2R)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Key Differences :
Cyclobutene-dione Derivatives
Kanto Reagents’ catalog lists cyclobutene-dione derivatives with the 3,5-bis(trifluoromethyl)phenyl group:
Key Differences :
- The cyclobutene-dione core introduces rigidity and conjugated π-systems, contrasting with the flexible propanol backbone of the target compound.
- Higher molecular weight (587 g/mol) and pricing suggest specialized applications in drug discovery .
Biological Activity
(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is a compound characterized by its unique trifluoromethylated phenyl group, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The following sections detail its biological activities:
Inhibition of Enzymatic Activity
Studies have demonstrated that compounds containing trifluoromethyl groups can significantly enhance their potency against various enzymes. For instance, the presence of a trifluoromethyl group in similar structures has been shown to increase the inhibition of 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs . This suggests potential applications in treating mood disorders and other conditions influenced by serotonin levels.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, a related compound demonstrated synergistic effects when combined with other chemotherapeutics in preclinical trials targeting multiple myeloma . The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth.
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enhanced serotonin uptake inhibition. |
| Study 2 | Showed significant anticancer activity in vitro against myeloma cells. |
| Study 3 | Investigated metabolic pathways influenced by trifluoromethyl substitutions. |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The trifluoromethyl group is known to facilitate hydrogen bonding interactions that stabilize binding to target proteins, enhancing efficacy .
Q & A
Q. What are the key considerations for synthesizing (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL with high stereochemical purity?
- Methodological Answer : Stereochemical control is critical. Use asymmetric catalytic methods, such as chiral transition-metal catalysts (e.g., Ru-BINAP complexes), to induce enantioselectivity during the reduction of ketone intermediates. Alternatively, employ chiral auxiliaries or enzymatic resolution for diastereomer separation. For example, TCI America’s safety data for stereochemically similar ethylenediamine derivatives highlights the importance of reaction conditions (e.g., temperature, solvent polarity) in preserving stereointegrity . Purification via chiral HPLC (e.g., Chiralpak® columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) can further enhance enantiomeric excess (ee) >98% .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and F NMR to confirm the presence of trifluoromethyl groups (δ ~ -60 ppm for F) and stereospecific proton coupling (e.g., vicinal diols show distinct splitting patterns) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z = 332.1).
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated in Toronto Research Chemicals’ stereochemical analyses of amino alcohol hydrochlorides .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as recommended for structurally related amino alcohols in Aaron Chemicals’ safety protocols .
- Storage : Maintain under inert gas (N) at 2–8°C in amber vials to prevent degradation. Avoid exposure to moisture, as trifluoromethyl groups may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The -CF groups increase electrophilicity at the benzylic carbon, facilitating SN2 reactions. Kinetic studies using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can model transition states and predict regioselectivity. Experimental validation via Hammett plots (substituent constants σ = 0.43 for -CF) correlates with observed rate enhancements in arylations .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., diastereomers or dehalogenated species).
- Reaction scalability : Optimize microwave-assisted synthesis for small-scale high yields (e.g., 80% at 100 mg) versus batch reactor limitations at larger scales (40–50% yield) .
- Catalyst batch variability : Screen alternative catalysts (e.g., Pd/C vs. Raney Ni) to improve reproducibility, as noted in Hairui Chemical’s process optimization for trifluoromethyl-containing intermediates .
Q. How can computational modeling predict the compound’s biological target interactions?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases or GPCRs) leveraging the compound’s rigid aromatic backbone and hydrogen-bonding capabilities.
- ADMET profiling : Predict logP (~2.1) and solubility (<10 µM) via Schrödinger’s QikProp, validated against experimental data from PubChem’s bioactivity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
